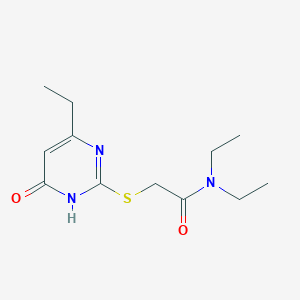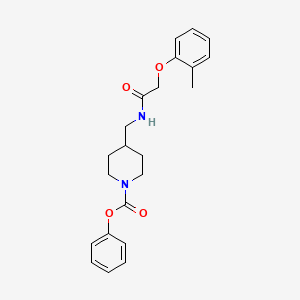
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate, also known as PTAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the piperidine family and has a unique structure that makes it a promising candidate for various research purposes. In
Scientific Research Applications
Synthesis and Chemical Properties
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate is involved in the synthesis of complex organic molecules, demonstrating the versatility of piperidine derivatives in medicinal chemistry. The compound has been utilized in various synthetic pathways, including the preparation of oxindole derivatives via palladium-catalyzed C-H functionalization, indicating its role in the development of potential therapeutic agents. This methodology is significant for medicinal chemistry synthesis, highlighting the compound's importance in the synthesis of serine palmitoyl transferase enzyme inhibitors, which are crucial for studying lipid metabolism disorders (Magano, Kiser, Shine, & Chen, 2014).
Biological Activity and Therapeutic Potential
The synthesis of 4-arylamino-4-piperdinecarboxylic acids, derived from phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate, has shown significant potential in the development of analgesics. These compounds demonstrate the chemical versatility and potential therapeutic applications of piperidine derivatives in pain management, with some analogs found to be thousands of times as potent as morphine (Van Daele, De bruyn, Boey, Sanczuk, Agten, & Janssen, 1976).
Additionally, the compound has been implicated in the synthesis of CCR5 antagonists, such as TAK-220, which exhibit potent anti-HIV-1 activity. This underscores its significance in the search for new treatments for HIV/AIDS, demonstrating the compound's role in the development of agents that inhibit virus entry into cells (Imamura, Ichikawa, Nishikawa, Kanzaki, Takashima, Niwa, Iizawa, Baba, & Sugihara, 2006).
Chemical Structure and Drug Design
The structural analysis of piperidine derivatives, including those related to phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate, plays a crucial role in drug design. For instance, the absolute configuration of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide derivatives has been determined through X-ray diffraction, facilitating the design of compounds with specific antihistaminic activity (Peeters, Blaton, & Ranter, 1994). This highlights the importance of understanding the stereochemistry and molecular structure of piperidine derivatives in the development of new pharmacologically active compounds.
properties
IUPAC Name |
phenyl 4-[[[2-(2-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-17-7-5-6-10-20(17)27-16-21(25)23-15-18-11-13-24(14-12-18)22(26)28-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJTVJHEVVXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

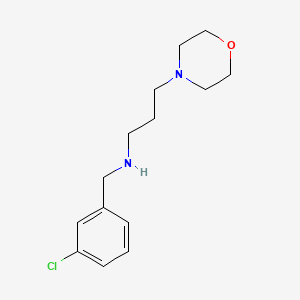
![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
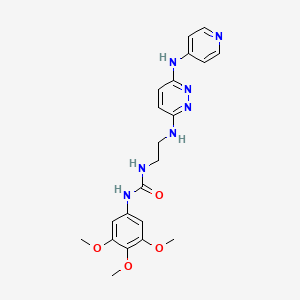
![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)

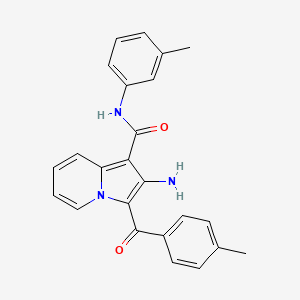
![N-[2-(4-Chloro-3-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2839182.png)
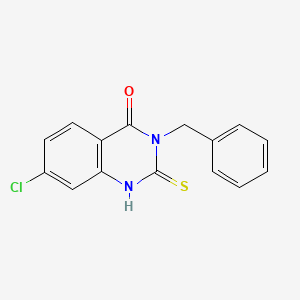

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)

